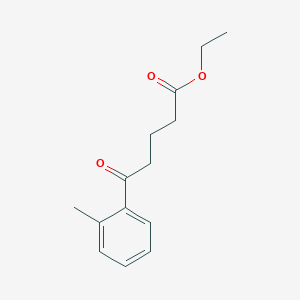

Ethyl 5-(2-methylphenyl)-5-oxovalerate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 5-(2-methylphenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-3-17-14(16)10-6-9-13(15)12-8-5-4-7-11(12)2/h4-5,7-8H,3,6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQSQPIRAFTQAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645543 | |

| Record name | Ethyl 5-(2-methylphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100972-13-2 | |

| Record name | Ethyl 5-(2-methylphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Catalysts

The reaction follows a two-step mechanism:

-

Protonation of the carbonyl oxygen by a Brønsted acid (e.g., sulfuric acid), enhancing the electrophilicity of the carbonyl carbon.

-

Nucleophilic attack by ethanol , leading to tetrahedral intermediate formation and subsequent elimination of water to form the ester.

Catalyst Selection:

Standard Laboratory Procedure

-

Reagents:

-

5-(2-Methylphenyl)-5-oxovaleric acid (1.0 equiv)

-

Ethanol (5.0 equiv)

-

Sulfuric acid (0.1 equiv)

-

-

Conditions:

-

Reflux at 80°C for 6–8 hours under anhydrous conditions.

-

Progress monitored via thin-layer chromatography (TLC).

-

-

Workup:

Yield: 72–85% (dependent on catalyst and purity of starting material).

Alternative Synthetic Routes

Transesterification of Methyl Esters

Mthis compound can undergo transesterification with ethanol in the presence of acid or base catalysts:

Catalysts:

Enzymatic Esterification

Lipases (e.g., Candida antarctica Lipase B) enable eco-friendly synthesis under mild conditions:

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial protocols prioritize throughput and reproducibility using continuous flow reactors:

Catalyst Immobilization

Heterogeneous catalysts (e.g., sulfonated graphene oxide) enhance reusability:

Purification and Characterization

Distillation Techniques

Crystallization

Recrystallization from hexane/ethyl acetate (3:1) yields colorless crystals:

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 1.25 (t, 3H, -OCH₂CH₃), 2.35 (s, 3H, Ar-CH₃), 2.50–2.70 (m, 4H, -CH₂-), 4.15 (q, 2H, -OCH₂CH₃).

Optimization Strategies

Solvent Effects

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Toluene | 2.4 | 70 |

| DMF | 36.7 | 65 |

| Ethanol | 24.3 | 85 |

Polar protic solvents (e.g., ethanol) improve proton availability, accelerating catalysis.

Temperature Modulation

-

80°C: Optimal balance between reaction rate and side-product formation.

Challenges and Mitigation

Hydrolysis of the Ester Group

Aromatic Ring Bromination

-

Cause: Electrophilic aromatic substitution under acidic conditions.

-

Solution: Use of milder catalysts (e.g., p-TsOH) and lower temperatures.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Acid-Catalyzed Esterification | 85 | 98 | High |

| Transesterification | 78 | 95 | Moderate |

| Enzymatic Synthesis | 65 | 90 | Low |

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-(2-methylphenyl)-5-oxovalerate can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: 5-(2-methylphenyl)-5-oxovaleric acid

Reduction: 5-(2-methylphenyl)-5-hydroxyvalerate

Substitution: Various substituted derivatives depending on the electrophile used

Wissenschaftliche Forschungsanwendungen

Ethyl 5-(2-methylphenyl)-5-oxovalerate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in drug development due to its unique structure.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 5-(2-methylphenyl)-5-oxovalerate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in further biochemical reactions. The aromatic ring and ketone group may also interact with specific enzymes or receptors, influencing biological pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare ethyl 5-(2-methylphenyl)-5-oxovalerate with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and biological activity.

Table 1: Structural and Physicochemical Comparison

Key Findings:

Substituent Effects on Reactivity :

- Electron-Withdrawing Groups (e.g., Cl, F) : Compounds like ethyl 5-(4-chloro-2-fluorophenyl)-5-oxovalerate exhibit enhanced stability and polarity compared to the methyl-substituted analog, making them suitable for coupling reactions .

- Electron-Donating Groups (e.g., methyl) : The 2-methyl group in the parent compound reduces steric hindrance, facilitating its use in cyclization reactions to form pyrazole derivatives (e.g., OXE receptor antagonists) .

Biological Activity :

- This compound derivatives have shown OXE receptor antagonist activity (IC₅₀ ~1.6 μM) when combined with hydrophobic groups like hexyl, highlighting the importance of substituent positioning for receptor binding .

- Fluorinated analogs (e.g., 4-fluoro or 3,5-difluoro) are often prioritized in drug discovery due to improved metabolic stability and bioavailability .

Physical Properties :

- Boiling Points : Derivatives with bulky substituents (e.g., 4-hexyloxyphenyl) exhibit higher boiling points (~443.9°C) due to increased molecular weight and van der Waals interactions .

- Storage Stability : Fluorinated compounds (e.g., 4-fluorophenyl derivative) are stable at room temperature, whereas chloro-substituted analogs may require inert atmospheres for long-term storage .

Synthetic Utility :

Biologische Aktivität

Ethyl 5-(2-methylphenyl)-5-oxovalerate, a compound belonging to the class of esters, has garnered attention for its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and comparative analysis with similar compounds, supported by relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H16O3 and a molecular weight of approximately 220.27 g/mol. The compound features an ester functional group, a ketone group, and a substituted aromatic ring, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The ester group can undergo hydrolysis, releasing the active acid form that participates in biochemical pathways. Additionally, the aromatic ring and the ketone group may engage with specific enzymes or receptors, influencing metabolic pathways and cellular processes.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, indicating potential as an antimicrobial agent.

- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes involved in metabolic processes, which could have implications for drug development.

- Anti-inflammatory Properties : Some studies have hinted at anti-inflammatory effects, although further research is required to substantiate these claims.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C13H16O3 | Contains a methyl substituent on the phenyl ring. |

| Ethyl 5-(2-chlorophenyl)-5-oxovalerate | C13H16ClO3 | Chlorine substituent may alter reactivity. |

| Ethyl 5-(4-methylphenyl)-5-oxovalerate | C13H16O3 | Different methyl positioning affects interactions. |

This comparison highlights how variations in substituents can influence the compound's reactivity and biological properties.

Case Studies and Research Findings

- Antimicrobial Studies : A study conducted on various derivatives of oxovalerates demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

- Enzyme Interaction Studies : Research focusing on enzyme kinetics revealed that this compound could act as a competitive inhibitor for certain enzymes involved in lipid metabolism. This suggests potential applications in managing metabolic disorders.

- In Vivo Studies : Animal model studies are underway to assess the anti-inflammatory properties of this compound. Initial results indicate a reduction in inflammatory markers following administration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.